

Application Notes and Protocols for the Analytical Characterization of Lucialdehyde A

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Compound of Interest

Compound Name: *Lucialdehyde A*

Cat. No.: *B15589712*

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards, experimental protocols, and data interpretation for the novel compound **Lucialdehyde A**. Adherence to these guidelines will ensure the consistency, accuracy, and reliability of experimental results in research and development applications.

Compound Information

- Compound Name: **Lucialdehyde A**
- IUPAC Name: (2E,6R)-6,8-dimethyl-2-nonenal
- Molecular Formula: $C_{11}H_{20}O$
- Molecular Weight: 168.28 g/mol
- CAS Number: [A specific CAS number would be assigned upon registration]

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- Chemical Structure:

Note: The provided information is for a hypothetical compound, **Lucialdehyde A**, for illustrative purposes.

Analytical Standards

Ensuring the quality and integrity of **Lucialdehyde A** is critical for reproducible research. The following table outlines the analytical specifications for research-grade **Lucialdehyde A**.

Parameter	Specification	Method of Analysis
Identity	Conforms to structure	^1H NMR, ^{13}C NMR, High-Resolution Mass Spectrometry (HRMS)
Purity (by HPLC)	$\geq 98.0\%$	High-Performance Liquid Chromatography (HPLC) with UV detection
Volatiles Content	$\leq 1.0\%$	Gas Chromatography-Mass Spectrometry (GC-MS) Headspace
Water Content	$\leq 0.5\%$	Karl Fischer Titration
Elemental Analysis	C, H, O $\pm 0.4\%$	Combustion Analysis
Appearance	Clear, colorless oil	Visual Inspection

Experimental Protocols

This protocol details the method for determining the purity of **Lucialdehyde A** using reverse-phase HPLC with UV detection.

- Instrumentation:
 - HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
 - C18 analytical column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Reagents:

- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- **Lucialdehyde A** sample
- Procedure:
 - Sample Preparation: Accurately weigh and dissolve **Lucialdehyde A** in acetonitrile to a final concentration of 1 mg/mL.
 - Chromatographic Conditions:
 - Mobile Phase A: Water
 - Mobile Phase B: Acetonitrile
 - Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 25°C
 - Detection Wavelength: 220 nm
 - Injection Volume: 10 µL
 - Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total peak area.

This protocol outlines the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the confirmation of the molecular weight of **Lucialdehyde A**.

- Instrumentation:
 - A mass spectrometer equipped with an ESI source.
- Reagents:

- Methanol, LC-MS grade
- Formic Acid
- **Lucialdehyde A** sample
- Procedure:
 - Sample Preparation: Prepare a 100 µg/mL solution of **Lucialdehyde A** in methanol with 0.1% formic acid.
 - MS Parameters:
 - Ionization Mode: Positive ESI
 - Mass Range: 50-500 m/z
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120°C
 - Analysis: Infuse the sample solution into the mass spectrometer. The expected ion would be the protonated molecule $[M+H]^+$ at approximately 169.1592 m/z.

Data Presentation

The following tables represent typical data obtained from the analytical characterization of a batch of **Lucialdehyde A**.

Table 1: Purity and Identity Data for **Lucialdehyde A** (Batch #LA-20251204)

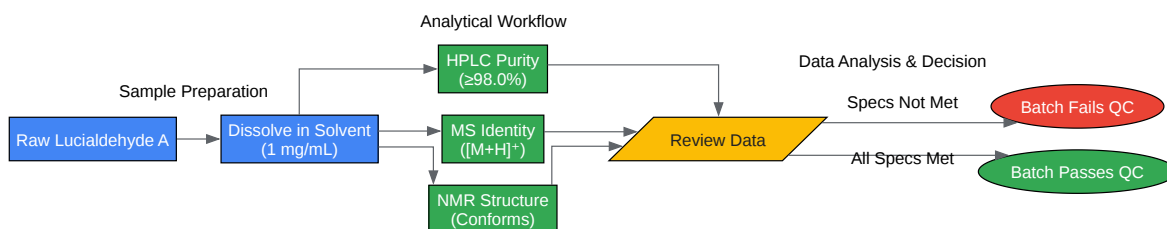
Test	Result	Specification
Appearance	Clear, colorless oil	Clear, colorless oil
^1H NMR	Conforms	Conforms to structure
Mass Spec (m/z)	169.1590 $[M+H]^+$	169.1592 \pm 5 ppm
Purity by HPLC	99.2%	\geq 98.0%

Table 2: HPLC Purity Analysis Results

Peak Number	Retention Time (min)	Area (%)
1	3.45	0.15
2	5.62	0.45
3 (Lucialdehyde A)	9.88	99.20
4	11.21	0.20

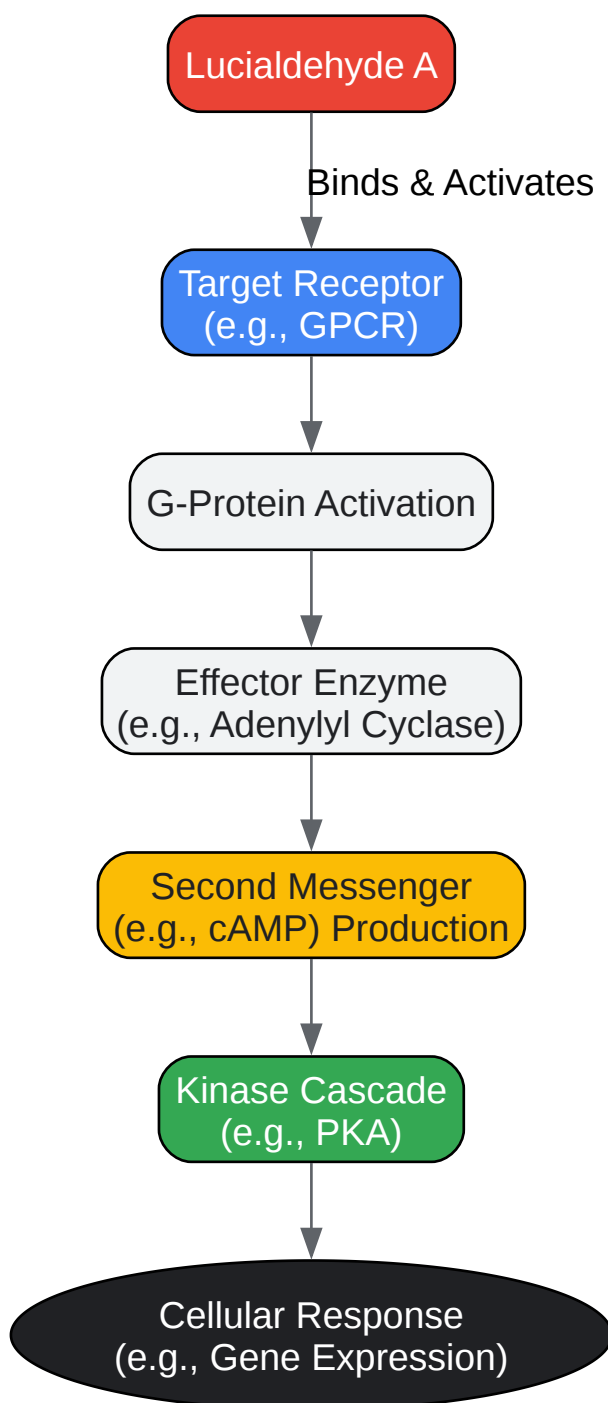
Mandatory Visualizations

The following diagrams illustrate key workflows and hypothetical biological pathways relevant to the research of **Lucialdehyde A**.



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Caption: Workflow for the quality control analysis of **Lucialdehyde A**.



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Caption: Hypothetical signaling pathway modulated by **Lucialdehyde A**.

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